molecular formula C8H4F3NO4 B054900 3-nitro-4-(trifluoromethyl)benzoic Acid CAS No. 116965-16-3

3-nitro-4-(trifluoromethyl)benzoic Acid

Cat. No. B054900
CAS RN: 116965-16-3
M. Wt: 235.12 g/mol
InChI Key: NIWGMOJIGTUDFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitro-4-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C8H4F3NO4 . It has a molecular weight of 235.12 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 4-Nitro-3-(trifluoromethyl)benzoic acid can be achieved from 2-(trifluoromethyl)benzoic acid by treating it with concentrated sulfuric acid, stirring, and adding fuming nitric acid dropwise .


Molecular Structure Analysis

The molecular structure of 3-Nitro-4-(trifluoromethyl)benzoic acid consists of a benzene ring substituted with a carboxylic acid group, a nitro group, and a trifluoromethyl group . The exact structure can be represented by the InChI code: 1S/C8H4F3NO4/c9-8(10,11)5-3-4(7(13)14)1-2-6(5)12(15)16/h1-3H,(H,13,14) .


Physical And Chemical Properties Analysis

3-Nitro-4-(trifluoromethyl)benzoic Acid is a solid at room temperature . It has a density of 1.6±0.1 g/cm3, a boiling point of 348.6±42.0 °C at 760 mmHg, and a flash point of 164.6±27.9 °C . It has a molar refractivity of 44.7±0.3 cm3 .

Scientific Research Applications

Safety and Hazards

3-Nitro-4-(trifluoromethyl)benzoic Acid is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Sens. 1, indicating that it is harmful if swallowed, causes serious eye irritation, and may cause an allergic skin reaction . Precautionary measures include wearing protective gloves, avoiding ingestion and inhalation, and washing with plenty of water in case of skin contact .

properties

IUPAC Name

3-nitro-4-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3NO4/c9-8(10,11)5-2-1-4(7(13)14)3-6(5)12(15)16/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWGMOJIGTUDFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381232
Record name 3-nitro-4-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-4-(trifluoromethyl)benzoic Acid

CAS RN

116965-16-3
Record name 3-nitro-4-(trifluoromethyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Nitro-4-(trifluoromethyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a rapidly stirred mixture of 1.00 g (4.88 mmol) of 2-nitro-4-methylbenzotrifluoride (from Step A), 236 mg (0.732 mmol) of tetra-n-butylammonium bromide, 51 mg (0.244 mmol) of ruthenium trichloride hydrate, and 2 mL of 1,2-dichloroethane were added five 5.8 -mL (approximately 22 mmol) portions of 13% sodium hypochlorite solution (aqueous, approx. 3.8M) while monitoring and adjusting the pH. With each addition of sodium hypochlorite solution, 5N NaOH was added as necessary to maintain the pH between 8.5 and 10.5, and the next portion of sodium hypochlorite was added only when the pH was stable for about 5 minutes. The entire addition required approximately 2 hours, and the final pH was 10.3. After being stirred overnight at 45° C., the 2-phase mixture was cooled and separated. The aqueous phase was acidified to pH 3 by addition of 20% sulfuric acid and extracted 3× with ethyl acetate. The combined organic extracts were washed with H2O (3×), then with brine, and dried over anhydrous Na2SO4. The residue obtained upon concentration was taken up in 5% NaHCO3 (aqueous) adjusted to pH 9 with 5% NaOH. The aqueous phase was washed twice with methylene chloride and then with ether. Next, the water phase was acidified with 20% sulfuric acid and extracted with ethyl acetate as above to yield 563 mg (49%) of the title compound as an off-white solid, mp 156°-158° C.; TLC in 1:1 hexane-EtOAc (at origin); mass spectrum (EI) m/e 235 (M+). 200 MHz 1H NMR (CD3OD) δ7.87 (d, J=8 Hz, 1H), 8.31 (d, J=8 Hz, 1H), 8.45 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
236 mg
Type
catalyst
Reaction Step One
Quantity
51 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
49%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-nitro-4-(trifluoromethyl)benzoic Acid
Reactant of Route 2
Reactant of Route 2
3-nitro-4-(trifluoromethyl)benzoic Acid
Reactant of Route 3
3-nitro-4-(trifluoromethyl)benzoic Acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
3-nitro-4-(trifluoromethyl)benzoic Acid
Reactant of Route 5
Reactant of Route 5
3-nitro-4-(trifluoromethyl)benzoic Acid
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-nitro-4-(trifluoromethyl)benzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.